molecular formula C19H17NO B239603 N-(2-methylphenyl)-2-(2-naphthyl)acetamide

N-(2-methylphenyl)-2-(2-naphthyl)acetamide

Cat. No. B239603
M. Wt: 275.3 g/mol
InChI Key: ZGFFPEFOTIHCEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methylphenyl)-2-(2-naphthyl)acetamide, also known as N-(2-methylphenyl)-2-naphthalen-2-ylacetamide or N-(2-methylphenyl)-2-(naphthalen-2-yl)acetamide, is a chemical compound that belongs to the class of acetamides. It is a white to off-white crystalline powder that is soluble in organic solvents but insoluble in water.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-2-(2-naphthyl)acetamide(2-methylphenyl)-2-(2-naphthyl)acetamide is not fully understood, but it is believed to act as an inhibitor of certain enzymes and pathways involved in the progression of various diseases.
Biochemical and Physiological Effects:
N-(2-methylphenyl)-2-(2-naphthyl)acetamide(2-methylphenyl)-2-(2-naphthyl)acetamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, antitumor, and neuroprotective properties. It has also been found to inhibit the growth and proliferation of cancer cells and to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-methylphenyl)-2-(2-naphthyl)acetamide(2-methylphenyl)-2-(2-naphthyl)acetamide in lab experiments is its relatively low toxicity compared to other chemical compounds with similar properties. However, its solubility in organic solvents and insolubility in water can present challenges in certain experimental settings.

Future Directions

There are several potential future directions for research on N-(2-methylphenyl)-2-(2-naphthyl)acetamide(2-methylphenyl)-2-(2-naphthyl)acetamide. One area of interest is its potential use as a therapeutic agent for the treatment of cancer and neurodegenerative diseases. Another area of research could focus on its mechanism of action and its effects on various cellular pathways. Additionally, further studies could explore the potential use of N-(2-methylphenyl)-2-(2-naphthyl)acetamide(2-methylphenyl)-2-(2-naphthyl)acetamide in combination with other drugs or therapies to enhance its effectiveness.

Synthesis Methods

The synthesis of N-(2-methylphenyl)-2-(2-naphthyl)acetamide(2-methylphenyl)-2-(2-naphthyl)acetamide can be achieved through the reaction of 2-naphthylacetic acid with 2-amino-5-methylphenol in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then treated with acetic anhydride to yield the final product.

Scientific Research Applications

N-(2-methylphenyl)-2-(2-naphthyl)acetamide(2-methylphenyl)-2-(2-naphthyl)acetamide has been studied extensively for its potential use in the treatment of various diseases and conditions. It has shown promising results in the areas of cancer research, neurodegenerative diseases, and inflammation.

properties

Product Name

N-(2-methylphenyl)-2-(2-naphthyl)acetamide

Molecular Formula

C19H17NO

Molecular Weight

275.3 g/mol

IUPAC Name

N-(2-methylphenyl)-2-naphthalen-2-ylacetamide

InChI

InChI=1S/C19H17NO/c1-14-6-2-5-9-18(14)20-19(21)13-15-10-11-16-7-3-4-8-17(16)12-15/h2-12H,13H2,1H3,(H,20,21)

InChI Key

ZGFFPEFOTIHCEJ-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC(=O)CC2=CC3=CC=CC=C3C=C2

Canonical SMILES

CC1=CC=CC=C1NC(=O)CC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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